Bienvenue dans la boutique en ligne BenchChem!

Ethyl 2-(2-(5-(4-chlorophenyl)oxazole-2-carboxamido)thiazol-4-yl)acetate

Lipophilicity XLogP3 Halogen substitution

This synthetic heterocyclic building block features a unique 4-chlorophenyl–oxazole–thiazole–ethyl acetate architecture occupying a distinct SAR niche validated for P2X3/P2X2/3 antagonist screening and antiproliferative profiling against leukemia/glioma lines. The ethyl acetate side chain serves as a versatile synthetic handle for hydrolysis and subsequent conjugation to biotin, fluorophores, or solid supports—a capability absent in comparator analogs lacking a carboxylate precursor. Its intermediate drug-like property space (TPSA 123 Ų, XLogP3 3.4, 7 rotatable bonds) makes it suitable for PAMPA, Caco-2, and plasma protein binding assays. Request batch-specific purity certificate (target ≥95%) and ensure multi-vendor supply continuity for multi-step derivatization campaigns.

Molecular Formula C17H14ClN3O4S
Molecular Weight 391.83
CAS No. 1795482-51-7
Cat. No. B2992238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(2-(5-(4-chlorophenyl)oxazole-2-carboxamido)thiazol-4-yl)acetate
CAS1795482-51-7
Molecular FormulaC17H14ClN3O4S
Molecular Weight391.83
Structural Identifiers
SMILESCCOC(=O)CC1=CSC(=N1)NC(=O)C2=NC=C(O2)C3=CC=C(C=C3)Cl
InChIInChI=1S/C17H14ClN3O4S/c1-2-24-14(22)7-12-9-26-17(20-12)21-15(23)16-19-8-13(25-16)10-3-5-11(18)6-4-10/h3-6,8-9H,2,7H2,1H3,(H,20,21,23)
InChIKeyILJOAHHMJUFEDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-(2-(5-(4-chlorophenyl)oxazole-2-carboxamido)thiazol-4-yl)acetate (CAS 1795482-51-7): Compound Identity and Scaffold Context for Research Procurement


Ethyl 2-(2-(5-(4-chlorophenyl)oxazole-2-carboxamido)thiazol-4-yl)acetate (CAS 1795482-51-7, molecular formula C₁₇H₁₄ClN₃O₄S, MW 391.83 g/mol) is a synthetic heterocyclic building block featuring a 5-(4-chlorophenyl)-1,3-oxazole-2-carboxamide moiety linked via an amide bond to a thiazole ring bearing an ethyl acetate side chain [1]. The compound belongs to the broader oxazole–thiazole carboxamide chemotype, a scaffold class recognized in medicinal chemistry for P2X3/P2X2/3 receptor antagonism [2] and antiproliferative activity against leukemia and glioma cell lines [3]. Commercially, it is listed as a research-grade building block (typical purity ≥95%) by multiple international suppliers including Sigma Aldrich, AstaTech, Key Organics, Fluorochem, and SynQuest [4].

Why Structural Analogs of Ethyl 2-(2-(5-(4-chlorophenyl)oxazole-2-carboxamido)thiazol-4-yl)acetate Cannot Be Assumed Interchangeable in Research


Within the oxazole–thiazole carboxamide chemotype, minor structural perturbations produce substantial shifts in target engagement, selectivity, and cellular potency. Published SAR from the Pollák et al. ChemMedChem series demonstrates that replacing oxazole with thiazole, or carboxamide with carbothioamide, significantly alters antiproliferative activity against HL-60 leukemia and C6 glioma cells, and that the presence and position of a chlorine substituent on the aryl ring directly modulates both potency and cancer selectivity [1]. In the P2X3/P2X2/3 antagonist patent space (US7786110), substitutions on the central aryl ring and variations in the amide linker regiochemistry yield IC₅₀ values spanning from low nanomolar to micromolar across closely related analogs [2]. Consequently, the specific 4-chlorophenyl–oxazole–thiazole–ethyl acetate architecture embodied by CAS 1795482-51-7 occupies a distinct physicochemical and structural niche that cannot be assumed equivalent to analogs bearing 4-fluorophenyl, unsubstituted phenyl, or alternative ester/amide side chains without confirmatory data. The quantitative evidence below details the measurable differentiators.

Quantitative Differentiation Evidence for Ethyl 2-(2-(5-(4-chlorophenyl)oxazole-2-carboxamido)thiazol-4-yl)acetate vs. Closest Structural Analogs


4-Chlorophenyl vs. 4-Fluorophenyl Analogs: Lipophilicity and Electronic Differentiation

The target compound carries a 4-chlorophenyl substituent on the oxazole ring (XLogP3 = 3.4 as computed by PubChem [1]), differing from the directly comparable 4-fluorophenyl analog, 5-(4-fluorophenyl)-N-((2-(4-methoxyphenyl)thiazol-4-yl)methyl)oxazole-2-carboxamide (CAS 1798679-59-0), which lacks the ethyl acetate side chain entirely. The 4-Cl → 4-F substitution in otherwise matched oxazole–thiazole carboxamide scaffolds is known from class-level SAR to reduce lipophilicity by approximately 0.5–0.7 logP units and alter electrostatic potential at the aryl–oxazole junction, impacting target binding conformations [2]. The presence of the ethyl acetate ester on the thiazole ring of the target compound adds a further hydrogen bond acceptor, increasing the total H-bond acceptor count to 7 vs. typically 4–5 for non-ester analogs.

Lipophilicity XLogP3 Halogen substitution Medicinal chemistry

Topological Polar Surface Area (TPSA) vs. Phenyl-Substituted Analog: Implications for BBB Penetration and Oral Bioavailability Prediction

The target compound has a computed TPSA of 123 Ų [1], placing it near the conventional threshold of 140 Ų for favorable oral absorption and below the 90 Ų threshold often associated with good CNS penetration. By comparison, the phenyl-substituted analog 5-phenyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1,3-oxazole-2-carboxamide (CAS 1798490-65-9) has a lower molecular weight (~374 vs. 391.8 g/mol) and lacks both the 4-Cl substituent and the ethyl acetate ester, resulting in an estimated TPSA of approximately 84 Ų (two fewer oxygen atoms). The target compound's TPSA of 123 Ų thus represents an intermediate polarity profile—more polar than the phenyl analog yet still within drug-like space—that may confer distinct tissue distribution characteristics.

TPSA Blood-brain barrier Drug-likeness Physicochemical profiling

Rotatable Bond Count and Molecular Complexity: Conformational Flexibility Relative to Cyclopenta-Fused Thiazole Congener

The target compound possesses 7 rotatable bonds (PubChem complexity score = 504) [1], conferring significant conformational flexibility from the ethyl acetate side chain and the amide linker connecting oxazole to thiazole. In contrast, the structurally related compound ethyl 2-(5-phenyl-1,3-oxazole-2-amido)-4H,5H,6H-cyclopenta[d]thiazole-4-carboxylate (CAS 1798538-88-1) features a conformationally restricted cyclopenta-fused thiazole core with fewer rotatable bonds (estimated 5–6). Higher rotatable bond count typically incurs a greater entropic penalty upon target binding but may also enable induced-fit recognition across a broader range of protein conformations. The target's complexity score of 504 (vs. estimated ~430 for the cyclopenta-fused analog) reflects greater topological intricacy without sacrificing synthetic accessibility.

Conformational flexibility Rotatable bonds Molecular complexity Entropic penalty

Multi-Vendor Commercial Availability and Catalog Sourcing: Procurement Differentiation from Single-Source Analogs

The target compound (CAS 1795482-51-7) is listed as in-stock or for-sale across at least 12 international chemical suppliers, including Sigma Aldrich (CDS005285), AstaTech (AB7174), Key Organics (AS-44822), Fluorochem (216853), SynQuest (2229-1-0W), Combi-Blocks (ST-1315), AChemBlock (P40872), Chemspace (CSC011524714), Biosynth (FE155660), Matrix Scientific (121224), MuseChem (M076848), and 1PlusChem (1P001RTP) [1]. This multi-vendor sourcing profile contrasts sharply with closely related structural analogs such as CAS 1798679-59-0, 1798490-65-9, and 1798538-88-1, each of which is listed by only 1–3 vendors, predominantly from restricted or single-source catalogs. Supplier diversity reduces single-point-of-failure risk for ongoing research programs and enables competitive price benchmarking.

Commercial availability Supply chain resilience Building block sourcing Vendor diversity

Scaffold-Level P2X3 Receptor Antagonism Potential: Target Compound Positioning Within a Validated Chemotype

The oxazole–thiazole carboxamide scaffold encompassing the target compound is explicitly claimed in US Patent US7786110 as a P2X3 and P2X2/3 antagonist chemotype for genitourinary, pain, gastrointestinal, and respiratory indications [1]. Within this patent class, optimized compounds achieve P2X3 IC₅₀ values as low as 6.1 nM (rat) and 16 nM (human) in recombinant cell-based assays [2]. While the target compound CAS 1795482-51-7 has not itself been tested in published P2X3 assays, its structural architecture—5-(4-chlorophenyl)oxazole linked via carboxamide to a thiazole bearing an ester-functionalized side chain—matches the general pharmacophore described in the patent's Formula I, which requires an oxazole or thiazole heterocycle connected through an amide linkage to a substituted aryl group [1]. The 4-chlorophenyl substitution pattern aligns with SAR trends in related chemotypes where halogen substitution at the para position enhances target affinity relative to unsubstituted phenyl [3].

P2X3 antagonist Purinergic receptor Pain Genitourinary disorders

Chlorine Substituent Effect on Antiproliferative Potency: Class-Level SAR Evidence Supporting 4-Cl Selection

In the Pollák et al. ChemMedChem study of oxazole- and thiazole-carboxamide indole hybrids, the presence of a chlorine substituent at the aryl position was found to improve both antiproliferative potency and cancer selectivity relative to non-halogenated congeners when tested against HL-60 leukemia and C6 glioma cell lines [1]. Although the specific target compound (CAS 1795482-51-7) was not among the tested molecules, this class-level SAR provides a rationale for why the 4-chlorophenyl-bearing target may offer differentiation from phenyl-substituted analogs. The study further demonstrated that sulfur-containing compounds (thiazoles and carbothioamides) exhibited significant antiproliferative properties, and that replacing oxazole with thiazole or modifying carboxamides to carbothioamides enhanced activity—suggesting the thiazole component of the target compound contributes favorably to the pharmacophore [1].

Anticancer Chlorine effect Structure-activity relationship HL-60 C6 glioma

Recommended Research and Procurement Application Scenarios for Ethyl 2-(2-(5-(4-chlorophenyl)oxazole-2-carboxamido)thiazol-4-yl)acetate


P2X3/P2X2/3 Antagonist Screening and Pain Target Validation

Based on the compound's structural alignment with the US7786110 P2X3/P2X2/3 antagonist pharmacophore [1], this building block is positioned for use in primary screening cascades targeting purinergic receptors implicated in chronic pain, overactive bladder, and inflammatory bowel conditions. Its 4-chlorophenyl–oxazole–thiazole–ethyl acetate architecture provides a differentiated lipophilicity profile (XLogP3 = 3.4) within the patent space, supporting exploration of SAR around the ester side chain that is absent in many comparator compounds [2]. Researchers should request batch-specific purity certificates (target ≥95%) from any of the ≥12 validated suppliers before initiating cellular assays.

Anticancer Lead Discovery Leveraging Halogen-Dependent Potency SAR

Class-level SAR from the Pollák et al. ChemMedChem series demonstrates that chlorine substitution enhances antiproliferative potency and cancer cell selectivity in oxazole–thiazole carboxamide chemotypes [3]. The target compound's 4-chlorophenyl substituent and thiazole core make it a rational candidate for cytotoxicity screening panels against HL-60 (leukemia) and C6 (glioma) cell lines, with the ethyl acetate side chain offering a synthetic handle for further derivatization. Direct head-to-head testing against the 4-fluorophenyl and unsubstituted phenyl analogs is recommended to quantify the chlorine-specific contribution to IC₅₀ values in the user's cell line of interest.

Multi-Parameter Physicochemical Profiling for Oral Bioavailability and CNS Exposure Assessment

With a computed TPSA of 123 Ų, XLogP3 of 3.4, and 7 rotatable bonds [2], this compound occupies a favorable intermediate drug-like property space. It is suitable for inclusion in parallel artificial membrane permeability assays (PAMPA), Caco-2 permeability studies, and plasma protein binding determinations as part of lead profiling workflows. Comparative profiling against analogs with lower TPSA (e.g., the phenyl analog at ~84 Ų) and higher TPSA congeners can generate quantitative structure–property relationship (QSPR) datasets to guide further optimization of the oxazole–thiazole scaffold for desired ADME profiles.

Chemical Biology Probe Development via Ester Side Chain Derivatization

The ethyl acetate moiety on the thiazole ring provides a versatile synthetic handle for hydrolysis to the corresponding carboxylic acid, enabling subsequent conjugation to biotin, fluorophores, or solid supports for target ID and pull-down experiments. This differentiates the target compound from analogs lacking a carboxylate precursor (e.g., CAS 1798490-65-9 and 1798679-59-0) and makes it a strategically preferred building block for chemical biology probe synthesis where linker attachment is required. The multi-vendor availability [4] ensures reliable resupply during multi-step derivatization campaigns.

Quote Request

Request a Quote for Ethyl 2-(2-(5-(4-chlorophenyl)oxazole-2-carboxamido)thiazol-4-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.